(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
Research on compounds structurally related to "(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one" has demonstrated significant scientific interest, particularly in the synthesis of compounds with potential antiproliferative activities. For instance, a study by Parveen et al. (2017) explored the synthesis of substituted pyrimidine-piperazine-chromene and quinoline conjugates. These compounds were evaluated against human breast cancer cell lines and human embryonic kidney cells, showing better antiproliferative activities compared to curcumin, a well-known natural product with anticancer properties. Molecular docking studies further supported their potential mechanism of action against Bcl-2 protein, indicating the importance of chromene and quinoline moieties attached to pyrimidine and piperazine for enhanced activity (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimycobacterial Activity
Another study by Kumar et al. (2008) focused on the synthesis of spiro-piperidin-4-ones via an atom economic and stereoselective synthesis method. The compounds demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound showing potency significantly higher than traditional antimycobacterial drugs such as isoniazid and ciprofloxacin. This study highlights the potential of piperidin-4-one derivatives in the development of new antimycobacterial agents (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Crystal Structure Analysis
The structural analysis of compounds with a similar backbone has also been a subject of scientific interest. Raghuvarman et al. (2014) reported on the crystal structures of derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, which revealed differences in conformation and the angle of inclination of the phenoxycarbonyl ring with respect to the piperidine ring mean plane. Such studies provide valuable insights into the molecular geometry and potential interactions of these compounds (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
Water Treatment and Antibiotic Oxidation
In the context of environmental science, Hu et al. (2011) investigated the oxidation of antibiotics during water treatment with potassium permanganate, focusing on the reaction pathways and deactivation. Although the specific compound was not directly studied, the research on similar piperidine-containing structures contributes to understanding the broader applications of such compounds in water treatment and pollution control (Hu, Stemig, Wammer, & Strathmann, 2011).
Properties
IUPAC Name |
(E)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-20-12-11-18(21-15)24-17-8-5-13-22(14-17)19(23)10-9-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHZVXURJKUMEK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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